(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic molecule, drawing interest due to its distinctive structure and potential applications in various scientific fields. This compound is of particular interest because of its unique chemical properties that make it a candidate for numerous biochemical and pharmacological studies.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing a broad range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation and cancer .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrrole derivative: : Starting with pyrrole, it is reacted with a benzoyl chloride derivative in the presence of a base to form 4-(1H-pyrrol-1-yl)benzoyl chloride.
Piperazine coupling: : This intermediate is then coupled with piperazine under controlled conditions to yield (4-(1H-pyrrol-1-yl)benzoyl)piperazine.
Final coupling with pyrazolo[1,5-a]pyridine: : This involves reacting the intermediate with a pyrazolo[1,5-a]pyridine derivative to form the final product.
Industrial Production Methods
The industrial production of this compound would involve scaling up these reactions, optimizing for yield and purity. Reactor conditions, solvent choices, and purification methods like crystallization or chromatography are meticulously controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is involved in several types of chemical reactions:
Oxidation: : It can undergo oxidation, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: : The compound can be reduced under specific conditions to modify its functional groups.
Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, often at the benzoyl or pyridine rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Substituting agents like alkyl halides or acyl chlorides can be used, often in the presence of a catalyst or a strong base.
Major Products Formed
The products formed depend on the specific reactions but can include various derivatives where functional groups on the pyrrole, benzoyl, or pyridine rings have been altered or replaced.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in studies to understand reaction mechanisms and develop new synthetic methods.
Biology
Biologically, this compound can be studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine
In medicine, it has potential as a lead compound in drug discovery, particularly targeting neurological or inflammatory diseases. Its unique structure allows for modifications that can optimize its pharmacokinetic properties.
Industry
Industrially, this compound can be used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it useful in the development of advanced materials.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone include:
(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[3,4-d]pyrimidin-3-yl)methanone: : A structural analog with a pyrazolo[3,4-d]pyrimidine ring instead of pyrazolo[1,5-a]pyridine.
(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(quinolin-3-yl)methanone: : Featuring a quinoline ring, it shares similar chemical and biological properties.
Uniqueness
What sets this compound apart is the specific arrangement of its functional groups, which confers unique reactivity and interaction profiles. This makes it a valuable compound in research and industry, offering distinct advantages over similar molecules.
By understanding this compound in depth, researchers and scientists can harness its potential for various applications, pushing the boundaries of current scientific knowledge and industrial practices.
Properties
IUPAC Name |
[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22(18-6-8-19(9-7-18)25-10-3-4-11-25)26-13-15-27(16-14-26)23(30)20-17-24-28-12-2-1-5-21(20)28/h1-12,17H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLXSXYAALBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C(=O)C4=C5C=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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